Product packaging for Cyanine5.5 hydrazide(Cat. No.:)

Cyanine5.5 hydrazide

Cat. No.: B14753918
M. Wt: 669.7 g/mol
InChI Key: OZQXTPNFHISECI-UHFFFAOYSA-N
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Description

Role of Near-Infrared Fluorophores in Modern Molecular Imaging

Near-infrared fluorescence imaging has revolutionized biomedical research by enabling real-time visualization of molecular targets at depths of 2–4 cm in biological tissues. This compound operates within the optimal NIR window (650–900 nm), where tissue autofluorescence is negligible and photon scattering is reduced compared to visible light. This allows researchers to track antibody-drug conjugates in atherosclerotic plaques with a signal-to-noise ratio 8× higher than visible-range fluorophores.

The dye’s quantum yield of 0.2 and molar extinction coefficient of 250,000 M⁻¹cm⁻¹ ensure sufficient brightness for detecting low-abundance targets like oxidized LDL in arterial walls. Unlike indocyanine green (ICG), which exhibits nonspecific plasma protein binding, this compound forms stable hydrazone bonds with periodate-oxidized glycoproteins, enabling targeted imaging of specific cell surface markers.

Historical Development of Hydrazide-Based Labeling Reagents

Hydrazide chemistry emerged in the 1980s with biocytin hydrazide derivatives for lectin staining, but early reagents suffered from poor aqueous solubility and rapid photobleaching. The development of cyanine-based hydrazides addressed these limitations through:

  • Structural modifications : Introducing sulfonate groups in sulfo-Cyanine5 hydrazide improved water solubility to >10 mg/mL, compared to 1–5 mg/mL for non-sulfonated analogs.
  • Conjugation efficiency : Modern hydrazides achieve >90% labeling efficiency for IgG antibodies within 2 hours at pH 6.5–7.5, versus 50–60% for NHS ester conjugations under similar conditions.
  • Stability : Hydrazone bonds formed by this compound demonstrate 98% stability over 72 hours in serum, compared to 85% for thiourea linkages from isothiocyanate reactions.

These advancements enabled the transition from broad-spectrum contrast agents to molecularly targeted probes. For example, Cyanine5.5-labeled anti-VCAM-1 antibodies now permit quantification of endothelial inflammation in murine atherosclerosis models with 50 µm spatial resolution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H46Cl2N4O B14753918 Cyanine5.5 hydrazide

Properties

Molecular Formula

C40H46Cl2N4O

Molecular Weight

669.7 g/mol

IUPAC Name

[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride

InChI

InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H

InChI Key

OZQXTPNFHISECI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Synthesis of the Cyanine5.5 Core Structure

The cyanine dye core forms the foundation of Cyanine5.5 hydrazide. Synthetic routes typically involve condensing indolium salts with dianilide linkers. A representative method from patent literature involves reacting 1-(3-sulfonatopropyl)-2,3,3-trimethylindolium with malonaldehyde dianilide hydrochloride in the presence of a base such as triethylamine. This yields the symmetric cyanine structure, which is subsequently functionalized with a hydrazide group.

Functionalization with Hydrazide Moieties

Hydrazide introduction occurs via nucleophilic substitution at the cyanine’s reactive terminal. For this compound, the hydrazide group is typically appended through a polyethylene glycol (PEG) spacer to enhance solubility. A protocol adapted from phosphoramidite synthesis involves treating the cyanine core with 4-methoxyphenylhydrazine hydrochloride under anhydrous conditions. The reaction proceeds in dichloromethane with N,N-diisopropylethylamine as a catalyst, achieving >80% yield after 24 hours.

Table 1: Reaction Conditions for Hydrazide Functionalization
Component Concentration/Quantity Role
Cyanine5.5 core 0.1 mmol Substrate
4-Methoxyphenylhydrazine 0.15 mmol Nucleophile
N,N-Diisopropylethylamine 0.3 mmol Base catalyst
Dichloromethane 5 mL Solvent

Post-functionalization, the crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid).

Conjugation Protocols for Biomolecule Labeling

This compound reacts selectively with aldehyde or ketone groups generated on biomolecules. Antibody labeling, for instance, requires periodate oxidation of carbohydrate residues to create reactive aldehydes.

Periodate Oxidation of Glycoproteins

A standardized protocol involves incubating antibodies with 100 mM sodium periodate (NaIO₄) in 100 mM sodium acetate buffer (pH 5.0) for 30 minutes at 4°C. Excess periodate is removed using Amicon Ultra-0.5 centrifugal filters (50 kDa cutoff), followed by immediate conjugation to prevent aldehyde degradation.

Table 2: Antibody Oxidation Parameters
Parameter Value
Antibody concentration 1–2 mg/mL
NaIO₄ concentration 100 mM
Reaction time 30 minutes
Temperature 4°C

Hydrazone Formation with this compound

The oxidized antibody is mixed with this compound at a 1:10 molar ratio in sodium acetate buffer (pH 5.0). Reactions proceed for 4 hours at room temperature or overnight at 4°C. Unreacted dye is removed using size-exclusion chromatography or dialysis against phosphate-buffered saline.

DNA and RNA Labeling Applications

This compound’s utility extends to nucleic acid labeling. A 2020 protocol describes 3′-end labeling of RNA through periodate oxidation of the 3′ ribose.

RNA Oxidation and Conjugation

RNA (>7.5 µM) is treated with 100 mM NaIO₄ in sodium acetate buffer (pH 5.0) for 1 hour. After Amicon filtration, the RNA is reacted with 1.7 mM this compound in DMSO. The labeled RNA is purified via ethanol precipitation, achieving labeling efficiencies of 60–80% as quantified by UV-Vis spectroscopy.

Phosphoramidite-Based Solid-Phase Synthesis

For site-specific DNA incorporation, this compound derivatives are converted into phosphoramidites. A 2022 study synthesized Cyanine5.5-phosphoramidite by reacting the hydrazide with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in dichloromethane.

Table 3: Phosphoramidite Synthesis Conditions
Component Quantity
This compound 0.16 mmol
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite 0.48 mmol
N,N-Diisopropylethylamine 0.96 mmol
Dichloromethane 3.2 mL

The product is purified via silica gel chromatography (hexane/ethyl acetate) and used directly in automated DNA synthesizers. Coupling efficiencies exceed 95% when using extended coupling times (150 s) and triple coupling cycles.

Stability Enhancements Through Protective Agents

Patent WO2013109859A1 discloses cyanine dyes stabilized with nitroaryl protective groups . Incorporating a 4-nitrophenyl group adjacent to the hydrazide moiety reduces photobleaching by 40% in aqueous solutions. This modification involves reacting this compound with 4-nitrobenzaldehyde in methanol, followed by reductive amination with sodium cyanoborohydride.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis spectroscopy : this compound exhibits λₐ₆ₛ = 675 nm and λₑₘ = 695 nm in PBS.
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 843.2 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, 0–100% acetonitrile gradient) reveals >98% purity for clinical-grade batches.

Chemical Reactions Analysis

Primary Reaction Mechanism: Hydrazone Formation

Cyanine5.5 hydrazide reacts with carbonyl groups (aldehydes and ketones) in biomolecules through a nucleophilic addition-condensation mechanism , forming stable hydrazones . This reaction occurs under mild aqueous conditions, often requiring organic co-solvents like DMSO or DMF to enhance solubility .

Key Reaction Parameters Details
Reactants This compound + carbonyl compounds (e.g., oxidized glycoproteins)
Reaction Conditions Aqueous buffer with organic co-solvent (e.g., DMSO, DMF) at pH 5–8
Products Covalent hydrazone-linked conjugates
Yield Nearly quantitative (rapid reaction)
Applications Labeling antibodies, glycoproteins, and carbonylated proteins

Mechanism : The hydrazide group (-NH-NH₂) acts as a nucleophile, attacking the carbonyl carbon (C=O) to form a tetrahedral intermediate. Subsequent elimination of water generates a stable hydrazone bond . This reaction is highly specific and avoids interference with other functional groups, making it ideal for targeting oxidized sugar residues in antibodies .

Reaction with Carboxyl Groups via Activating Agents

In addition to hydrazone formation, This compound can react with carboxyl groups (e.g., in aspartic/glutamic acids) using activating agents like carbodiimide (EDAC) or methyl morpholine derivatives (DMTMM) . This enables amide bond formation under mild conditions.

Key Parameters for Amide Bond Formation Details
Reactants This compound + carboxyl-containing biomolecules + EDAC/DMTMM
Reaction Conditions Aqueous buffer (pH 6–8) with activating agents
Products Covalent amide-linked conjugates
Stability Resistant to hydrolysis under physiological conditions
Applications Labeling peptides, proteins, and nucleic acids

Reaction Conditions and Solvent Requirements

The dye’s low aqueous solubility necessitates organic co-solvents (e.g., DMSO, DMF) for efficient reactions . Optimal labeling occurs in slightly acidic to neutral pH ranges (5–8), with reactions typically completing within 1–2 hours at room temperature .

Research Findings and Comparisons

Property Value Source
Molecular Weight 669.73–779.24 g/mol
Extinction Coefficient 198,000 L/(mol·cm)
Quantum Yield 0.2
Solubility Poor in water; good in DMSO/DMF

Comparison with Other Dyes : Unlike sulfonated derivatives (e.g., sulfo-Cy5.5), this compound lacks solubility-enhancing groups, requiring organic solvents for efficient labeling . Its near-infrared fluorescence distinguishes it from visible-range dyes like Cy3, enabling superior imaging in complex biological matrices .

Scientific Research Applications

Cyanine5.5 hydrazide is a carbonyl-reactive near-infrared dye that reacts with carbonyl compounds like aldehydes and ketones to form stable hydrazones . This reaction is useful for preparing labeled conjugates . this compound is suitable for applications needing low fluorescence background and in vivo NIR imaging because its absorption and emission wavelengths allow significant tissue penetration .

Scientific Research Applications

This compound has applications in fluorescence microscopy, bioconjugation, and optical imaging in vivo.

Fluorescence Microscopy

  • This compound is useful for labeling and pinpointing specific targets within samples. Its fluorescence and stability make it suitable for high-resolution imaging of cellular structures, proteins, and nucleic acids. It can be used to study cellular architecture, protein localization, and gene expression patterns.

Bioconjugation

  • This compound can be conjugated to biomolecules (proteins, nucleic acids, or small molecules) to create fluorescent probes. These probes are used to detect and quantify specific targets in biochemical assays like ELISA and flow cytometry, allowing identification and quantification of biomolecules in complex mixtures.
  • Glycoproteins can be labeled after periodate oxidation to form aldehyde groups . This makes the dye especially applicable for labeling antibodies .

Optical Imaging in vivo

  • This compound is used in animal studies for optical imaging applications, allowing monitoring of biological processes within living organisms. Its near-infrared fluorescence provides deep tissue penetration and minimal background interference, making it suitable for non-invasive imaging. It can be used to study tumor progression, metastasis dynamics, and the efficacy of therapeutic interventions.
  • Because sugar residues in antibodies are located far from the variable, epitope-binding site, the method is particularly good for labeling antibodies .

Mechanism of Action

Cyanine5.5 hydrazide exerts its effects through the formation of stable hydrazones with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones, forming a covalent bond and resulting in a stable hydrazone product. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and imaging applications .

Comparison with Similar Compounds

Spectral and Structural Comparison

Table 1: Key Properties of Cyanine5.5 Hydrazide and Analogous Dyes
Compound λex (nm) λem (nm) Molecular Weight Solubility (Water) Quantum Yield Key Applications
This compound 678–684 701–710 779.24 <2 µM Not reported In vivo imaging, antibodies
Cyanine5 hydrazide 646 662 569.61 Moderate 0.2 Cellular tracking, oxidized proteins
Alexa Fluor 680 hydrazide ~680 ~700 ~1,200* High 0.3–0.4 High-resolution imaging
DyLight 680 hydrazide ~680 ~700 ~1,100* High 0.2–0.3 Multiplex assays

*Approximate values inferred from industry standards.

Structural Insights :

  • This compound features a rigid polymethine chain and a hydrazide (-CONHNH₂) group for carbonyl conjugation. Its chlorine and phosphorus hexafluoride substituents enhance stability .
  • In contrast, Cyanine5 hydrazide (C₃₂H₄₂Cl₂N₄O) has a shorter conjugated system, resulting in shorter wavelengths .
  • Alexa Fluor 680 and DyLight 680 utilize sulfonation for improved water solubility and photostability, which Cyanine5.5 lacks .

Functional Comparison

Reactivity and Specificity
  • This compound targets carbonyl groups generated via periodate oxidation of glycoproteins (e.g., antibodies), avoiding interference with antigen-binding sites .
  • Similar hydrazide dyes like Alexa Fluor 680 and DyLight 680 share this mechanism but exhibit higher water solubility, enabling broader in vitro applications .
  • Cyanine5 hydrazide, with a smaller structure, is more suited for small-molecule labeling but has lower tissue penetration than Cyanine5.5 .
In Vivo Performance
  • Cyanine5.5’s NIR emission (701–710 nm) minimizes autofluorescence and light scattering, outperforming Cyanine5 (662 nm) in deep-tissue imaging .
  • Alexa Fluor 680 and DyLight 680 provide comparable NIR performance but are often preferred in multiplex assays due to commercial availability of antibody conjugates .
Limitations
  • Cyanine5.5’s poor water solubility necessitates organic solvents for labeling, which may denature sensitive proteins .
  • Hydrazide-based dyes (including Cyanine5.5) can exhibit hepatotoxicity in high concentrations due to metabolic conversion to reactive diazohydroxide derivatives .

Research Findings

  • Antibacterial Activity : Hydrazide derivatives (e.g., Compound 3 in ) show enhanced activity compared to esters, highlighting the role of the hydrazide moiety in biological interactions .
  • Cytotoxicity : Substituents on the hydrazide group (e.g., nicotinic hydrazide in Compound 6k, ) significantly modulate potency, suggesting structural modifications could optimize Cyanine5.5’s biocompatibility .
  • Corrosion Inhibition : Hydrazide derivatives with electron-donating groups (e.g., -CH₃, -OH) exhibit variable efficacy, underscoring the importance of substituent design .

Q & A

Q. What are the primary applications of Cyanine5.5 hydrazide in glycoprotein labeling, and how does its chemistry enable these applications?

this compound is a near-infrared carbonyl-reactive dye optimized for labeling periodate-oxidized glycoproteins, such as antibodies. Its hydrazide group forms stable hydrazone bonds with aldehyde/ketone groups generated via periodate oxidation of glycans. This reaction is pH-dependent (optimal at 4.5–6.0) and requires 2–4 hours at room temperature. Post-labeling, excess dye is removed using size-exclusion chromatography or dialysis .

Q. What experimental steps are critical for efficient conjugation of this compound to glycoproteins?

  • Glycan Oxidation : Treat glycoproteins with 10 mM sodium periodate (NaIO₄) in PBS (pH 7.4) for 30 minutes in the dark to generate aldehydes.
  • Labeling : React oxidized glycoproteins with this compound (5–10 molar excess) in pH 5.5 buffer (e.g., acetate buffer) for 2–4 hours.
  • Purification : Use centrifugal filters (e.g., 10 kDa cutoff) to remove unreacted dye. Validate labeling efficiency via absorbance spectroscopy (ε~250,000 M⁻¹cm⁻¹ at 675 nm) .

Q. How does this compound compare to other cyanine dyes (e.g., Cy3 or Cy5 hydrazide) in near-infrared imaging?

this compound emits at ~710 nm, enabling deeper tissue penetration and reduced autofluorescence compared to Cy3 (570 nm) or Cy5 (670 nm). However, its larger molecular weight (~1,150 Da) may increase steric hindrance when labeling small glycoproteins. Optimize dye-to-protein molar ratios to balance signal intensity and target functionality .

Advanced Research Questions

Q. How can hydrazide-functionalized magnetic nanocomposites improve N-glycopeptide enrichment for mass spectrometry (MS)-based glycoproteomics?

Core-shell Fe₃O₄@PMAH nanocomposites (hydrazide-functionalized) enrich N-glycopeptides with 5× higher signal-to-noise ratios than commercial resins. Key steps:

  • Glycoprotein Capture : Incubate serum samples with nanocomposites in 80% acetonitrile/3% trifluoroacetic acid to promote hydrazide-aldehyde coupling.
  • Deglycosylation : Treat enriched glycopeptides with PNGase F to release N-glycans.
  • MS Analysis : Use high-resolution LC-MS/MS (e.g., Orbitrap) for glycopeptide identification. This method identified 175 unique glycopeptides in colorectal cancer serum with 69.6% specificity .

Q. What strategies mitigate non-specific binding when using this compound in complex biological samples?

  • Competitive Blocking : Pre-treat samples with inert hydrazides (e.g., PEG hydrazide) to occupy non-target aldehydes.
  • Hydrophilic Coatings : Use nanocomposites with hydrophilic polymer shells (e.g., polymethacrylic acid) to reduce non-specific peptide adsorption.
  • Post-Labeling Washing : Include 1% SDS or 0.1% Tween-20 in wash buffers to disrupt hydrophobic interactions .

Q. How can dynamic hydrazide chemistry be leveraged for multiplexed biomarker detection?

Combine this compound with orthogonal probes (e.g., biotin hydrazide or TAMRA azide) in a single workflow:

  • Sequential Labeling : First, label periodate-oxidized glycoproteins with this compound.
  • Secondary Probes : Use strain-promoted azide-alkyne cycloaddition (SPAAC) for biotin/fluorophore conjugation.
  • Validation : Confirm colocalization via fluorescence microscopy or ELISA. This approach enables simultaneous tracking of glycosylation and protein expression .

Q. What experimental variables influence the reproducibility of hydrazide-based glycan enrichment, and how can they be standardized?

Critical variables include:

  • pH : Maintain pH 4.5–5.5 to maximize hydrazide-aldehyde coupling efficiency.
  • Incubation Time : Optimize for sample type (e.g., 8 hours for serum vs. 4 hours for cell lysates).
  • Temperature : Room temperature minimizes protein denaturation.
  • Automation : Use liquid-handling robots with hydrazide tips to reduce human error (CV < 10%) .

Q. How do conflicting data on glycoprotein biomarker specificity arise in hydrazide-based studies, and how can they be resolved?

Discrepancies often stem from variability in periodate oxidation efficiency or nonspecific binding. Solutions:

  • Controls : Include non-oxidized samples and deglycosylated negative controls.
  • Quantitative MS : Use tandem mass tag (TMT) labeling to normalize glycopeptide abundance.
  • Orthogonal Validation : Confirm findings with lectin arrays or ELISA (e.g., α-1-antichymotrypsin validation in NSCLC studies) .

Methodological Optimization Tables

Q. Table 1. Comparison of Hydrazide-Based Enrichment Platforms

PlatformSpecificity (%)ThroughputProcessing TimeReference
Fe₃O₄@PMAH Nanocomposites69.6High8 hours
Hydrazide Tips65.2Medium6 hours
Commercial Resins50.1Low3–4 days

Q. Table 2. Troubleshooting Low this compound Labeling Efficiency

IssueSolution
Weak NIR SignalIncrease dye-to-protein ratio (up to 15:1)
High BackgroundAdd 1% BSA to block non-specific sites
Incomplete OxidationVerify NaIO₄ freshness; extend oxidation to 45 minutes

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